molecular formula C20H25N5O2 B2545893 1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one CAS No. 2320609-72-9

1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B2545893
CAS No.: 2320609-72-9
M. Wt: 367.453
InChI Key: BJCCKSYRWWOXCA-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications

Topoisomerase Inhibition and Cancer Research

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a related derivative, has shown interaction with mammalian topoisomerase II (topo II). This compound exhibited inhibitory activity against topo II, which is a crucial enzyme for DNA replication and cell division, suggesting its potential for cancer research and therapy. The study highlighted the structure-activity relationship (SAR) of various analogues, offering insights into the design of more potent topo II inhibitors (Wentland et al., 1993).

Synthesis and Analgesic Activities

Research on substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has led to the creation of compounds with notable analgesic and antiparkinsonian activities. This exploration opens up potential applications for the compound in the development of new pain relievers and Parkinson's disease treatments, underlining the versatility of this chemical structure in synthesizing biologically active molecules (Amr et al., 2008).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent antibacterial efficacy and biofilm inhibition activities. Such findings suggest the applicability of derivatives of 1-Cyclopropyl-3-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one in combating bacterial infections and biofilm-related problems, offering a promising avenue for developing new antibacterial agents (Mekky & Sanad, 2020).

Antimycobacterial Activity

Another research highlighted the synthesis and evaluation of novel fluoroquinolones with significant antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This study underlines the potential of using this compound derivatives in the treatment of tuberculosis, showcasing the compound's application in addressing global health challenges posed by tuberculosis (Senthilkumar et al., 2009).

Properties

IUPAC Name

1-cyclopropyl-3-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20-19(21-7-10-25(20)16-3-4-16)24-8-5-14(6-9-24)12-27-18-11-17(15-1-2-15)22-13-23-18/h7,10-11,13-16H,1-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCKSYRWWOXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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